5-(Morpholin-4-ylsulfonyl)indolin

Übersicht

Beschreibung

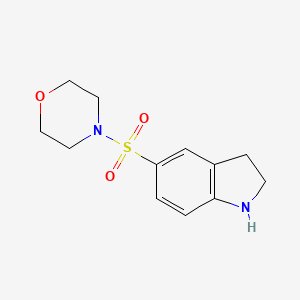

5-(Morpholin-4-ylsulfonyl)indoline is a chemical compound with the molecular formula C12H16N2O3S and a molar mass of 268.33 g/mol . It is an indoline derivative, which means it contains an indoline core structure. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

5-(Morpholin-4-ylsulfonyl)indoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which include 5-(morpholin-4-ylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

The indoline structure is known to be present in many natural products and drugs, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The properties of indole derivatives suggest that they may be influenced by various factors, including ph, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which include 5-(Morpholin-4-ylsulfonyl)indoline, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Molecular Mechanism

A study on the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines, a related compound, suggests that the reaction mechanism includes the formation of intermediate triazenes, triazolines, 1-arylsulfonyltriazoles, and rearrangement of the latter into thiadiazoles .

Metabolic Pathways

The specific metabolic pathways involving 5-(Morpholin-4-ylsulfonyl)indoline are not well-documented. Indole, a related compound, is involved in several metabolic pathways. Indole is produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylsulfonyl)indoline typically involves the following steps:

Starting Materials: The synthesis begins with indoline and morpholine as the primary starting materials.

Sulfonylation Reaction: Indoline undergoes a sulfonylation reaction with a sulfonyl chloride derivative to introduce the sulfonyl group.

Morpholine Addition: The sulfonylated indoline is then reacted with morpholine to form the final product, 5-(Morpholin-4-ylsulfonyl)indoline.

Industrial Production Methods

Industrial production methods for 5-(Morpholin-4-ylsulfonyl)indoline may involve large-scale sulfonylation and subsequent morpholine addition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Morpholin-4-ylsulfonyl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The indoline core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted indoline derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indoline: The parent compound of 5-(Morpholin-4-ylsulfonyl)indoline.

Morpholine: A key component in the synthesis of the compound.

Sulfonylated Indolines: Other indoline derivatives with sulfonyl groups

Uniqueness

5-(Morpholin-4-ylsulfonyl)indoline is unique due to the presence of both a morpholine and a sulfonyl group attached to the indoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

5-(Morpholin-4-ylsulfonyl)indoline is a sulfonamide derivative of indoline, notable for its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that 5-(Morpholin-4-ylsulfonyl)indoline exhibits promising anticancer properties. Its structural characteristics allow it to interact with various cellular pathways involved in tumor growth and proliferation. Notably, studies have shown that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Key Findings:

- Mechanism of Action: The compound has been observed to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.

- IC50 Values: In vitro studies report IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate potency .

Antimicrobial Activity

In addition to its anticancer effects, 5-(Morpholin-4-ylsulfonyl)indoline has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound range from 15.625 µM to 62.5 µM against various bacterial strains, showcasing its potential as an antimicrobial agent .

- Mechanism: The antimicrobial action is attributed to the inhibition of protein synthesis and disruption of bacterial cell wall integrity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that 5-(Morpholin-4-ylsulfonyl)indoline has unique properties that enhance its biological activity. The following table summarizes key structural features and activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-(1H-indol-5-yl)-5-(morpholin-4-yl)benzamide | Fluoro group and benzamide moiety | Targets mitogen-activated protein kinase 14 |

| 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Indole derivative with a dione structure | Different functionalization leading to varied reactivity |

| 1-(morpholin-4-yl)-indole | Simple indole structure with morpholine | Lacks the sulfonamide functionality |

Case Studies

Several case studies have investigated the biological activity of 5-(Morpholin-4-ylsulfonyl)indoline:

- Study on Cancer Cell Lines: A recent study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Testing: Another study assessed the compound's effectiveness against MRSA strains, reporting an MIC value of 15.625 µM, which is competitive compared to standard antibiotics like ciprofloxacin .

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.